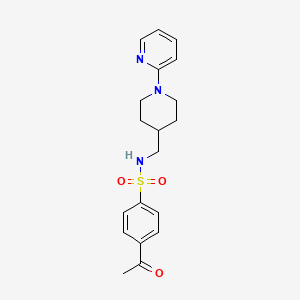
N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H27N3O6S and its molecular weight is 413.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Facile Access to Bicyclic Sultams
Research demonstrates the synthesis of bicyclic sultams, employing methods that might relate to the synthesis or functionalization of compounds like N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide. These compounds are synthesized with yields ranging from 54 to 84%, indicating the efficiency of these methodologies in producing complex sulfonamide derivatives, which are of significant interest in medicinal and organic chemistry due to their broad range of biological activities (Rassadin et al., 2009).
EP1 Receptor Selective Antagonists
The development of EP1 receptor selective antagonists has been reported, where analogs of a specific phenyl-sulfonyl moiety showed optimized antagonist activity. This research underscores the importance of sulfonyl groups in the development of receptor-specific drugs, a principle that could extend to the applications of this compound in drug development (Naganawa et al., 2006).
DNA Diagnostic Assay Development
A study on the development of a fully automated DNA diagnostic assay for chlamydia trachomatis and neisseria gonorrhoeae presents an application where compounds like this compound could be utilized in the synthesis of novel reagents or as part of the detection methodologies (Pourahmadi et al., 2000).
Inhibitors for Enzymatic Activities
Research on novel benzenesulfonamides carrying a benzamide moiety as inhibitors for acetylcholinesterase and carbonic anhydrase enzymes showcases the potential biomedical applications of sulfonamide derivatives. Such compounds demonstrate significant inhibitory potential at nanomolar levels, suggesting that this compound could also serve as a template for the development of enzyme inhibitors (Tuğrak et al., 2020).
Electrophoretic and Biocompatible Polymers
A study on the synthesis of electrophoretic and biocompatible poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides, and their application in electrophoretic deposition with bioactive glass, provides insight into materials science applications. Such research indicates the versatility of sulfone and sulfonyl compounds in creating new materials with potential applications in biomedical engineering and drug delivery systems (Hayashi & Takasu, 2015).
Eigenschaften
IUPAC Name |
N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O6S/c1-13(2)11-19-17(22)18(23)20-12-16-21(9-4-10-27-16)28(24,25)15-7-5-14(26-3)6-8-15/h5-8,13,16H,4,9-12H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHHFBAHTPQGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)


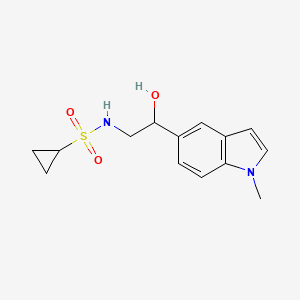
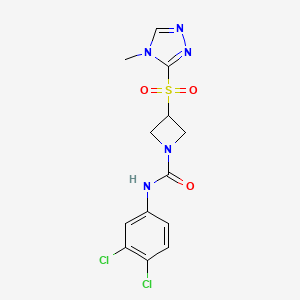
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2935181.png)
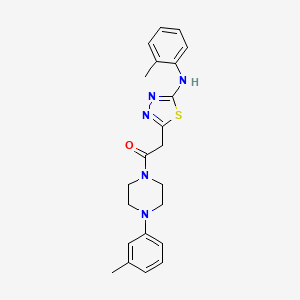
![8-fluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2935184.png)
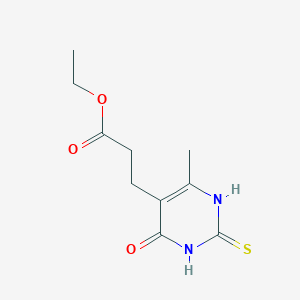
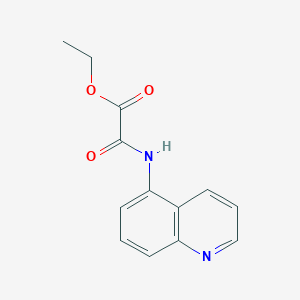
![(1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol](/img/structure/B2935188.png)
